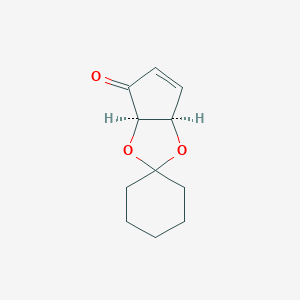

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

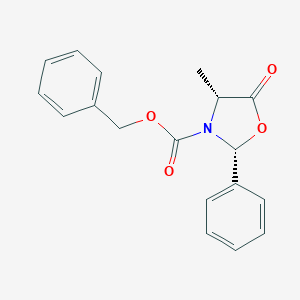

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) is an important area in asymmetric organic synthesis, offering high enantioselectivity and yield for a variety of compounds. This process utilizes chiral catalysts to resolve racemic mixtures into enantiopure compounds, covering different types of compounds including alcohols, epoxides, amines, and others. The advancements in chiral catalyst development have significantly enhanced the efficiency of these resolutions, marking a crucial development in the synthesis of chiral compounds (Pellissier, 2011).

Advances in Selective Catalytic Oxidation

The selective catalytic oxidation of cyclohexene demonstrates the versatility of (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal in synthesizing various industrially relevant compounds. This process enables the production of a range of oxidation states and functional groups from a single substrate, highlighting the compound's utility in synthetic chemistry and industrial applications. Recent advances have focused on optimizing these reactions to selectively yield targeted products, an effort critical for both academic and industrial chemists (Cao et al., 2018).

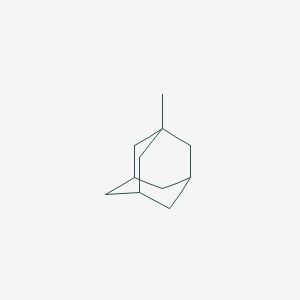

Oxidation of Cyclohexane

The oxidation of cyclohexane into ketone-alcohol (KA) oil, a precursor for nylon production, showcases another application of related chemistry. The comprehensive review of catalytic materials for this process reflects ongoing research aimed at improving the efficiency and selectivity of cyclohexane oxidation. Innovations in catalyst design, particularly with metal and metal oxide-loaded silica catalysts, have shown promising results in enhancing the selectivity for KA oil and conversion rates, underscoring the compound's significance in material science and industrial manufacturing (Abutaleb & Ali, 2021).

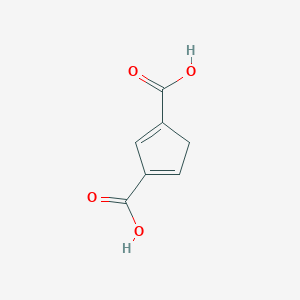

Synthesis and Chemistry of Hexasubstituted Pyrazolines

The synthesis and chemistry of hexasubstituted pyrazolines, derived from similar precursors, illustrate the compound's application in creating structurally unique compounds with potential biological activities. This work emphasizes the versatility of such compounds in generating a variety of functional groups and structures, including cyclopropanes and hydroperoxy substituted pyrazolines, which have applications in oxygen-atom transfer reactions and the synthesis of 3-hydroxy-1,2-dioxolanes. These contributions significantly impact the fields of organic synthesis and medicinal chemistry (Baumstark et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

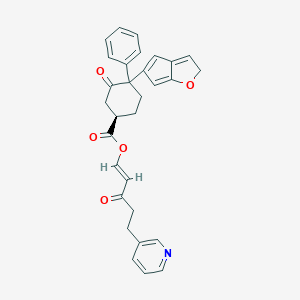

(3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,9-10H,1-3,6-7H2/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQJRFUFQAQRI-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C=CC(=O)C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3C=CC(=O)[C@@H]3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454639 |

Source

|

| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal | |

CAS RN |

111005-65-3 |

Source

|

| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.